Absence of Published Comparative Biological Data for the Target Compound
A systematic search of the literature, including the foundational 1984 Journal of Medicinal Chemistry paper that defines the series [1], did not identify quantitative antimalarial, antibacterial, or enzyme inhibition data for the specific compound 2,4-diamino-N-(3-bromophenyl)quinazoline-6-sulfonamide. The SAR for the class demonstrates that the nature of the sulfonamide substituent is critical for activity, with some analogs showing high potency while the unsubstituted parent is inactive [1]. However, no data were found to position the 3-bromophenyl analog within this activity spectrum, making direct comparison with other halogenated or non-halogenated analogs impossible.
| Evidence Dimension | Antimalarial activity (Plasmodium berghei in mice) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Unsubstituted sulfonamide 1: AMST at 640 mg/kg, extremely low potency. Morpholino analog 14: AMST at <0.3 mg/kg, high potency [1]. |
| Quantified Difference | Not calculable. The range of activity within the series spans >2000-fold, underscoring the risk of substituting one analog for another without specific data. |
| Conditions | Parenteral suppressive antimalarial assay; single subcutaneous dose in Plasmodium berghei-infected mice [1]. |
Why This Matters
The absence of quantitative data means the compound cannot currently be selected over any analog based on evidence of superior efficacy; its procurement value is therefore limited to use as a synthetic intermediate, scaffold for derivatization, or as a negative control in future SAR studies, pending the generation of primary biological data.
- [1] Elslager, E. F., Colbry, N. L., Davoll, J., Hutt, M. P., Johnson, J. L., & Werbel, L. M. (1984). Folate antagonists. 22. Antimalarial and antibacterial effects of 2,4-diamino-6-quinazolinesulfonamides. Journal of Medicinal Chemistry, 27(12), 1740-1743. View Source
